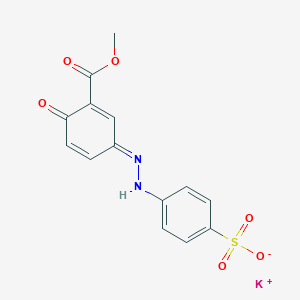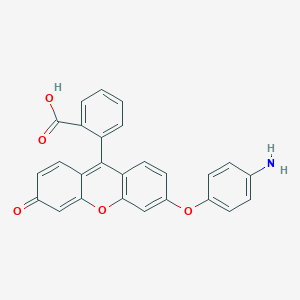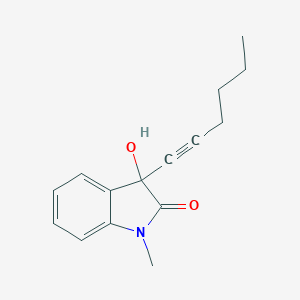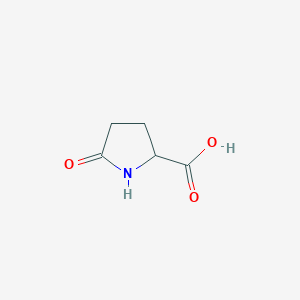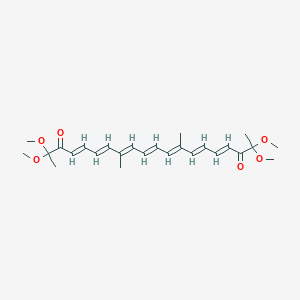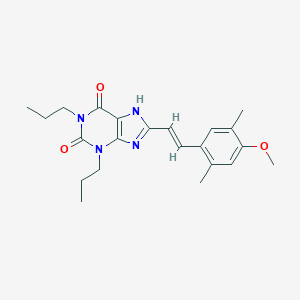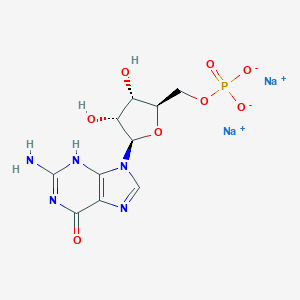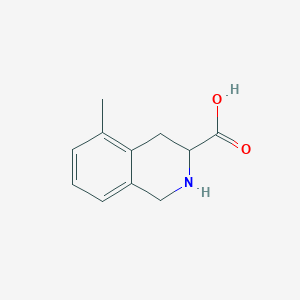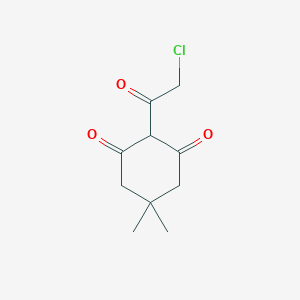
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CCAD and is used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
Mécanisme D'action
The mechanism of action of CCAD is not fully understood, but it is believed to act as an electrophilic reagent that can react with various nucleophiles. CCAD has been shown to react with various amino acids, including cysteine and histidine, forming adducts that can be used to identify and quantify these amino acids in various biological samples.
Effets Biochimiques Et Physiologiques
CCAD has been shown to have various biochemical and physiological effects. CCAD has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). CCAD has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. These effects of CCAD have been studied extensively in various research studies and have provided valuable insights into the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using CCAD in lab experiments is its high reactivity, which allows for the synthesis of various biologically active molecules. CCAD is also relatively easy to synthesize, making it a cost-effective reagent for various research studies. However, CCAD has some limitations, including its potential toxicity and the need for appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the research on CCAD. One potential direction is to study the effects of CCAD on various biological systems, including cells and tissues. Another potential direction is to explore the potential therapeutic applications of CCAD in various diseases, including cancer and viral infections. Additionally, further research is needed to understand the mechanism of action of CCAD fully and its potential applications in various fields of research.
Conclusion:
In conclusion, CCAD is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCAD has been extensively studied for its various applications in biochemistry, pharmacology, and organic chemistry. CCAD has been shown to have various biochemical and physiological effects, and its high reactivity makes it a valuable reagent for various research studies. Further research is needed to explore the potential therapeutic applications of CCAD and to understand its mechanism of action fully.
Méthodes De Synthèse
The synthesis of CCAD involves the reaction of 2-chloroacetyl-5,5-dimethyl-1,3-cyclohexanedione with sodium hydroxide in a solvent such as ethanol. The reaction yields CCAD as a white crystalline solid with a melting point of 105-107°C. This method of synthesis has been widely used in various research studies and has proven to be effective in producing high-quality CCAD.
Applications De Recherche Scientifique
CCAD has been extensively studied for its various applications in scientific research. One of the most significant applications of CCAD is in the field of biochemistry. CCAD has been used as a precursor for the synthesis of various biologically active molecules, including quinones, flavonoids, and anthraquinones. CCAD has also been used as a reagent for the synthesis of various pharmaceuticals, including antitumor agents and antiviral drugs.
Propriétés
Numéro CAS |
155372-77-3 |
|---|---|
Nom du produit |
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- |
Formule moléculaire |
C10H13ClO3 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
2-(2-chloroacetyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h9H,3-5H2,1-2H3 |
Clé InChI |
VJGNFWMQYJVRLY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C |
Synonymes |
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



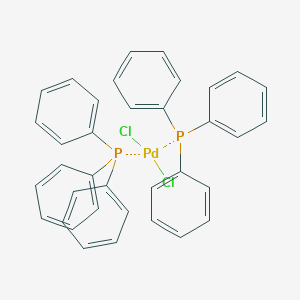
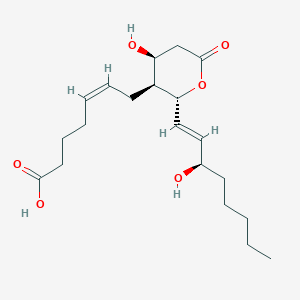
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
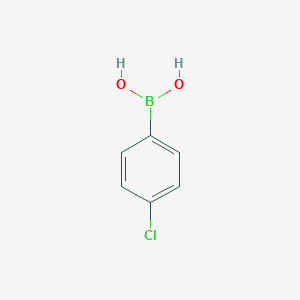
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)
